N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide
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Overview
Description
N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an indole moiety, a phenyl group, and a methoxybenzamide structure, making it a complex and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide typically involves the reaction of indole derivatives with benzamide derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under controlled conditions. The use of catalysts and optimization of reaction parameters are crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar in structure but with different substituents, leading to variations in biological activity.
N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Another indole derivative with distinct pharmacological properties.
Uniqueness
N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzamide structure, in particular, contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C24H22N2O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C24H22N2O2/c1-26(24(27)18-11-8-12-19(15-18)28-2)23(17-9-4-3-5-10-17)21-16-25-22-14-7-6-13-20(21)22/h3-16,23,25H,1-2H3 |
InChI Key |
ZRRRLQKUKVFHHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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